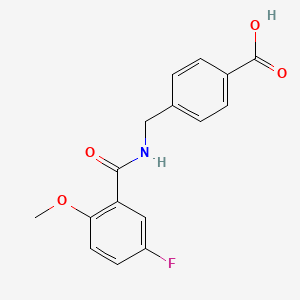![molecular formula C20H33BrN4O2 B13917100 7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13917100.png)
7-Bromo-N,N-bis((3,3-dimethylbutoxy)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,1-f][1,2,4]triazin core substituted with a bromo group and two trimethylsilanyl-ethoxymethyl amine groups, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrrolo[2,1-f][1,2,4]triazin core, followed by the introduction of the bromo substituent through halogenation reactions. The final step involves the attachment of the trimethylsilanyl-ethoxymethyl amine groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in large-scale production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4-yl)-bis-(2-trimethylsilanyl-ethoxymethyl)-amine stands out due to its unique combination of a pyrrolo[2,1-f][1,2,4]triazin core and trimethylsilanyl-ethoxymethyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H33BrN4O2 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
7-bromo-N,N-bis(3,3-dimethylbutoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H33BrN4O2/c1-19(2,3)9-11-26-14-24(15-27-12-10-20(4,5)6)18-16-7-8-17(21)25(16)23-13-22-18/h7-8,13H,9-12,14-15H2,1-6H3 |
Clave InChI |
VNRDXFWQNVSETN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOCN(COCCC(C)(C)C)C1=NC=NN2C1=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
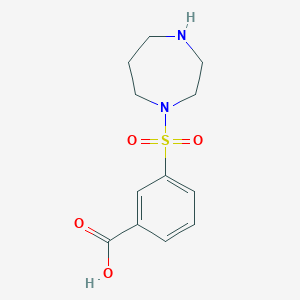
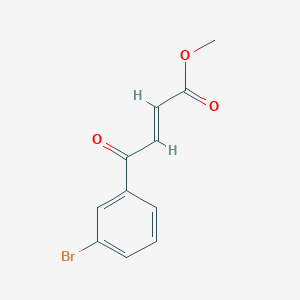
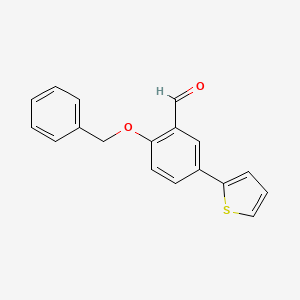
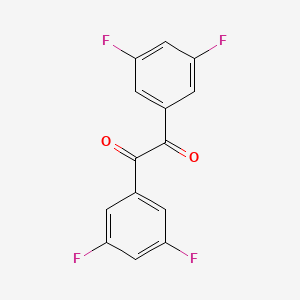

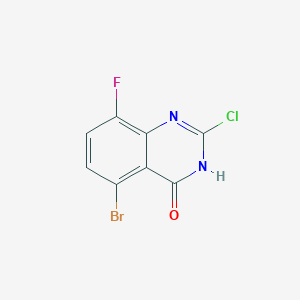
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)

